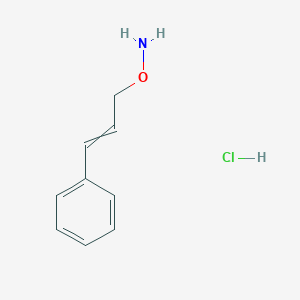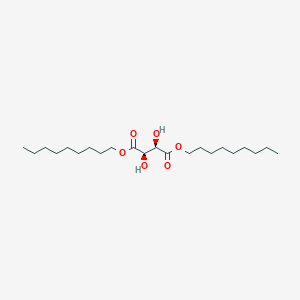![molecular formula C25H19NO2S B14415156 1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene CAS No. 83016-65-3](/img/structure/B14415156.png)
1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene is an organic compound characterized by the presence of three benzene rings connected through a central carbon atom, which is further linked to a 4-nitrophenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene typically involves the following steps:
Formation of the Central Carbon Linkage: The central carbon atom is introduced through a reaction involving a suitable precursor, such as a trityl chloride derivative, with a nucleophile like a thiol.
Introduction of the 4-Nitrophenylsulfanyl Group: The 4-nitrophenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a 4-nitrophenylsulfanyl chloride reacts with the central carbon linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to achieve efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of nitro and sulfanyl groups with biological molecules.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene involves its interaction with molecular targets through its functional groups The nitro group can participate in redox reactions, while the sulfanyl group can form strong interactions with metal ions or other nucleophiles
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’,1’'-{[(4-Methylphenyl)sulfanyl]methanetriyl}tribenzene: Similar structure but with a methyl group instead of a nitro group.
1,1’,1’'-{[(4-Chlorophenyl)sulfanyl]methanetriyl}tribenzene: Contains a chlorine atom instead of a nitro group.
Uniqueness
1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific redox behavior or interactions with biological molecules.
Eigenschaften
CAS-Nummer |
83016-65-3 |
|---|---|
Molekularformel |
C25H19NO2S |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
1-nitro-4-tritylsulfanylbenzene |
InChI |
InChI=1S/C25H19NO2S/c27-26(28)23-16-18-24(19-17-23)29-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H |
InChI-Schlüssel |
IGJRNFTYPIYDEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)


![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)

![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)
![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)





![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)

